molecular formula C13H13N3O2S B14417173 6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one CAS No. 83715-79-1

6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one

Cat. No.: B14417173
CAS No.: 83715-79-1
M. Wt: 275.33 g/mol
InChI Key: NYSLKKGEHOGOOT-UHFFFAOYSA-N
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Description

6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a methoxyphenyl group, an ethenyl linkage, and a methylsulfanyl group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with suitable amines or other nucleophiles.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with an aryl halide in the presence of a palladium catalyst.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl group reacts with the triazine ring.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction, where a methylthiol reacts with the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes typically utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can undergo reduction reactions, where the ethenyl group is reduced to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted triazine derivatives.

    Substitution: Amino, thio, and alkoxy-substituted triazine derivatives.

Scientific Research Applications

6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Receptor Binding: It may bind to specific receptors on the cell surface, modulating signal transduction pathways.

    DNA Interaction: It may interact with DNA, leading to the inhibition of DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    6-[2-(4-Chlorophenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one: Similar structure with a chlorophenyl group instead of a methoxyphenyl group.

    6-[2-(4-Methoxyphenyl)ethenyl]-3-(ethylsulfanyl)-1,2,4-triazin-5(2H)-one: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.

    6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-thione: Similar structure with a thione group instead of a ketone group.

Uniqueness

6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one is unique due to the presence of the methoxyphenyl group, which imparts specific electronic and steric properties to the compound. This uniqueness may result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

83715-79-1

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

6-[2-(4-methoxyphenyl)ethenyl]-3-methylsulfanyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C13H13N3O2S/c1-18-10-6-3-9(4-7-10)5-8-11-12(17)14-13(19-2)16-15-11/h3-8H,1-2H3,(H,14,16,17)

InChI Key

NYSLKKGEHOGOOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN=C(NC2=O)SC

Origin of Product

United States

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